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molecular formula C11H8O4 B8438786 2-Acetyl-1-benzofuran-6-carboxylic acid

2-Acetyl-1-benzofuran-6-carboxylic acid

Cat. No. B8438786
M. Wt: 204.18 g/mol
InChI Key: PQXDKLNPHKARDO-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 2-acetyl-1-benzofuran-6-carboxylate (155 mg, 0.71 mmol) is dissolved in MeOH (3 ml) and H2O (0.5 ml). 2N NaOH (0.39 ml, 0.78 mmol) is added drop-wise, and the reaction is stirred overnight. The volatiles are removed in vacuo, and the residue is dissolved in H2O (3 ml). Concentrated HCl is used to adjust the pH to 3, and the resulting precipitate is isolated via filtration and dried overnight to afford 135 g (93%) of 2-acetyl-1-benzofuran-6-carboxylic acid as a yellow solid. MS for C11H8O4, (ESI−) m/z: 202.7 (M−H)−.
Name
Methyl 2-acetyl-1-benzofuran-6-carboxylate
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2].[OH-].[Na+]>CO.O>[C:1]([C:4]1[O:5][C:6]2[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[CH:9][C:7]=2[CH:8]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Methyl 2-acetyl-1-benzofuran-6-carboxylate
Quantity
155 mg
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC(=C2)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.39 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (3 ml)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is isolated via filtration
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93124.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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